1-(4-Nitrophenyl)imidazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitrophenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-9-10-5-6-11(9)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNYHMFUBSCGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312532 | |
| Record name | 1-(4-nitrophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89518-83-2 | |
| Record name | 89518-83-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-nitrophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 4 Nitrophenyl Imidazolidin 2 One and Derivatives
Precursor Selection and Initial Building Block Strategies
Utilization of α-Aminoacetamide Derivatives
One of the established methods for constructing the imidazolidinone core involves the use of α-aminoacetamide derivatives. acs.org These precursors contain the requisite nitrogen and carbonyl functionalities, primed for ring formation. The general strategy involves the condensation of an α-aminoacetamide with an appropriate aldehyde or ketone. For the specific synthesis of derivatives, this could involve an oxidative intramolecular coupling of an α-aminoacetamide derivative, a method that facilitates the formation of the heterocyclic ring under controlled oxidative conditions. acs.org In the context of 1-(4-nitrophenyl)imidazolidin-2-one, a key precursor would be an N-substituted α-aminoacetamide bearing the 4-nitrophenyl group.
Approaches Involving 1,2-Diamines
The most direct and widely employed strategy for synthesizing the imidazolidin-2-one ring is the carbonylation of 1,2-diamines. nih.govnih.gov This approach leverages vicinal diamines as foundational building blocks. For the target molecule, N-(4-nitrophenyl)-1,2-ethanediamine would be the key precursor. This diamine can then be treated with a carbonylating agent to form the cyclic urea (B33335) structure.
Common carbonyl transfer agents include:
Phosgene
Carbonyldiimidazole (CDI) nih.govmdpi.com
Urea mdpi.com
p-Nitrophenyl chloroformate mdpi.com
A notable development is the pseudo-multicomponent one-pot protocol, which begins with the in situ formation of a Schiff base from a diamine (such as trans-(R,R)-diaminocyclohexane) and an aldehyde, followed by reduction to the corresponding diamine, and subsequent cyclization with CDI. nih.govresearchgate.net This efficient method achieves yields ranging from 55% to 81%. nih.gov
| Starting Materials | Reagents | Product Type | Yield | Reference |
| trans-(R,R)-Diaminocyclohexane, Aromatic Aldehyde | 1. Schiff Base Formation 2. NaBH₄ (Reduction) 3. CDI (Cyclization) | 1,3-Disubstituted Imidazolidin-2-one | 55-81% | nih.gov |
| 1,2-Benzenediamines | Urea, Sulfated Polyborate | Benzimidazolidinones | High | mdpi.com |
| N,N′-bis(trimethylsilyl)benzene-1,2-diamine | CO₂, Pyridine, In[N(SiMe₃)₂]Cl₂·(THF)x | Benzimidazolidin-2-one | 73% | mdpi.com |
This table presents examples of imidazolidin-2-one synthesis starting from 1,2-diamines, showcasing different carbonylating agents and conditions.
Applications of Aromatic Aldehydes with Specific Substitutions
Aromatic aldehydes are crucial reagents, particularly in multi-step syntheses leading to highly substituted imidazolidinones. nih.gov A common pathway involves the condensation of a 1,2-diamine with two equivalents of an aromatic aldehyde to form a di-Schiff base. mdpi.comnih.gov This intermediate is subsequently reduced to a N,N'-disubstituted diamine, which is then cyclized with a carbonyl source. mdpi.com
The use of aromatic aldehydes with specific substitutions, such as a para-nitro group, allows for the direct incorporation of desired functionalities into the final structure. For instance, reacting trans-(R,R)-diaminocyclohexane with various p-substituted aromatic aldehydes is a demonstrated method for producing a range of substituted imidazoline-2-ones. mdpi.com This strategy offers a modular approach to synthesizing a library of derivatives with varied electronic properties.
Cyclization Reactions and Ring Formation Pathways
The formation of the five-membered ring is the critical step in the synthesis of imidazolidin-2-ones. This is typically achieved through condensation or cycloaddition reactions, each offering distinct advantages.
Condensation Reactions
Condensation reactions are the cornerstone of imidazolidin-2-one synthesis. These reactions involve the joining of two molecules (or two parts of the same molecule) with the elimination of a small molecule, such as water. The synthesis of this compound can be achieved through the condensation of a 1,2-diamine with an aldehyde.
A key mechanism involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic nucleophiles. nih.gov The process begins with the formation of an oxonium cation, which undergoes intramolecular cyclization. Subsequent elimination of methanol (B129727) generates a reactive iminium cation that is then trapped by the nucleophile to yield the final 4-substituted imidazolidin-2-one with high regioselectivity. nih.gov Another prominent method is the redox-neutral annulation of cyclic secondary amines with α-ketoamides, catalyzed by benzoic acid, to produce polycyclic imidazolidinone derivatives in good yields. acs.org
Cycloaddition Reactions
Cycloaddition reactions provide elegant and often stereocontrolled pathways to the imidazolidinone scaffold. nih.gov These reactions involve the formation of a cyclic product from two or more unsaturated molecules.
Several advanced cycloaddition strategies have been reported:
[3+2] Cycloadditions: One innovative route involves a [3+2] cycloaddition between an azomethine ylide (generated from a tertiary amine N-oxide) and a silyl-protected imine. thieme-connect.com The resulting imidazolidine (B613845) can be hydrolyzed to a 1,2-diamine, which is then readily converted into an imidazolidinone. thieme-connect.com
Palladium-Catalyzed Cycloadditions: Palladium catalysts are effective in mediating the asymmetric allylic cycloaddition of nitrogen-containing allylic carbonates with isocyanates, yielding imidazolidinones with high enantioselectivity. organic-chemistry.org
Nickel-Catalyzed Cycloadditions: Aziridines can undergo cycloaddition with isocyanates in the presence of a nickel catalyst. organic-chemistry.org This reaction initially forms an iminooxazolidine, which can isomerize to the more stable imidazolidinone derivative upon longer reaction times. organic-chemistry.org
Silver-Catalyzed Cycloadditions: A novel approach utilizes silver catalysts for the cycloaddition of nitrones with methylene (B1212753) isocyanides. nih.gov
| Cycloaddition Type | Reactants | Catalyst | Key Feature | Reference |
| [3+2] Cycloaddition | Tertiary Amine N-Oxide, Silyl Imine | LDA | Forms imidazolidine precursor to 1,2-diamine | thieme-connect.com |
| Allylic Cycloaddition | Allylic Carbonate, Isocyanate | Palladium Complex | Enantioselective | organic-chemistry.org |
| Aziridine Ring Expansion | Aziridine, Isocyanate | Nickel Complex | Isomerization to product | organic-chemistry.org |
| Nitrone Cycloaddition | Nitrone, Methylene Isocyanide | Silver Catalyst | Novel approach | nih.gov |
This table summarizes various cycloaddition methodologies for the synthesis of the imidazolidinone ring system.
Radical Cyclization Approaches
Radical cyclization offers a powerful method for the formation of the imidazolidin-2-one ring. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.
A notable strategy is the 5-endo trig oxidative radical cyclization. This approach has been successfully applied to benzylamine-derived Ugi three-component reaction products to rapidly generate highly functionalized imidazolidinones. organic-chemistry.org Another key radical-based method involves the copper-catalyzed oxidative amination of N-allyl ureas. In this process, an amidyl radical is proposed to form, which then undergoes a 5-exo-trig cyclization. This is followed by a β-hydride elimination step to yield the vinyl-substituted imidazolidin-2-one, often with high trans diastereoselectivity. mdpi.com While not specific to the 4-nitrophenyl derivative, these radical-based methods provide a general and effective pathway to the core structure. For instance, the synthesis of quinazolinones from α-azidyl benzamides proceeds through an iminyl radical intermediate, showcasing the utility of radical cyclizations in heterocycle synthesis under mild, tin-free conditions. rsc.org
Intramolecular Cyclization Protocols
Intramolecular cyclization is a cornerstone of imidazolidin-2-one synthesis, involving the formation of the ring from a linear precursor.
One specific protocol leads to the formation of derivatives such as 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-one. researchgate.net This synthesis starts from methylamino nitriles and 4-nitrophenylisocyanate to create the corresponding ureido nitrile intermediate, which then cyclizes to the final product. researchgate.net This method highlights a direct route to a nitrophenyl-substituted imidazolidinone derivative.
Another significant protocol is the intramolecular hydroamidation of unsaturated urea derivatives. mdpi.com This reaction involves the nucleophilic addition of a nitrogen atom onto an unsaturated carbon-carbon bond within the same molecule. mdpi.com While thermodynamically favorable, the reaction often requires catalysis to overcome a significant kinetic barrier. mdpi.com Reactions involving 5-amino-alpha-imino-1H-imidazole-4-acetonitriles and isocyanates also proceed via an intramolecular cyclization of an intermediate to form 4,4'-bi-1H-imidazol-2-ones. nih.gov
Catalytic Systems and Mechanistic Considerations in Synthesis
Catalysis is central to the modern synthesis of imidazolidin-2-ones, enabling milder reaction conditions, improved yields, and greater control over selectivity.
Acid-Catalyzed Methodologies
Acid catalysis plays a significant role in promoting the cyclization reactions needed to form the imidazolidin-2-one ring. A mild, one-pot synthesis of highly functionalized imidazolidines utilizes p-toluenesulfonic acid to catalyze the intramolecular cyclization of an intermediate formed from the ring-opening of activated aziridines. organic-chemistry.org This method is noted for its high yields and excellent stereoselectivity. organic-chemistry.org
Benzoic acid has also been identified as an effective catalyst, particularly in the redox-annulation of cyclic amines with α-ketoamides to produce polycyclic imidazolidinones. nih.govacs.org The use of catalytic amounts of benzoic acid was found to significantly accelerate the reaction compared to uncatalyzed conditions or when using other acids like acetic acid. acs.org
| Catalyst | Reactants | Product Type | Reference |
| p-Toluenesulfonic acid | Activated aziridines, amines, aldehydes | Highly functionalized imidazolidines | organic-chemistry.org |
| Benzoic acid | Cyclic amines, α-ketoamides | Polycyclic imidazolidinones | nih.govacs.org |
Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed C-N Bond Formation)
Palladium-catalyzed reactions are among the most powerful tools for constructing the C-N bonds inherent to the imidazolidin-2-one structure. rsc.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming aryl C-N bonds and is applicable to the synthesis of N-aryl imidazolidinones. beilstein-journals.orgyoutube.com
A highly effective strategy involves the palladium-catalyzed carboamination of N-allylureas with aryl bromides. nih.gov This reaction is remarkable as it forms a C-C bond, a C-N bond, and up to two stereocenters in a single step. nih.gov The N-allylurea precursors are readily prepared from allylic amines and isocyanates (such as 4-nitrophenyl isocyanate), making this a versatile route to compounds like this compound. nih.gov The choice of catalyst, ligand, and base is crucial for reaction success. beilstein-journals.org For instance, catalyst systems often involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine (B1218219) ligand such as Xantphos or SPhos. beilstein-journals.org
| Catalyst System | Reactants | Reaction Type | Key Features | Reference |
| Pd(OAc)₂ / Xantphos | N-allylureas, Aryl bromides | Carboamination | Forms C-C and C-N bonds in one step | nih.gov |
| Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 4-bromo-7-azaindole, Amines | C-N Cross-Coupling | Efficient for N-arylation | beilstein-journals.org |
| Pd(II) / PhI(OAc)₂ | Alkenes with urea moiety | Intramolecular Diamination | Forms fused imidazolidin-2-ones | mdpi.com |
Redox-Neutral Annulation Strategies
Redox-neutral reactions offer an atom-economical approach to heterocycle synthesis. A key example is the synthesis of polycyclic imidazolidinones through the redox-annulation of cyclic secondary amines with α-ketoamides. nih.govacs.org This transformation involves the functionalization of the amine's α-C-H bond, which is then replaced by a C-N bond to form the five-membered ring. acs.org The reaction is efficiently catalyzed by benzoic acid and proceeds by heating a mixture of the amine and the α-ketoamide. acs.org This method represents a rare instance of a redox-neutral process where an amine α-C-H bond is converted into a C-N bond to form a five-membered ring. acs.org
Base-Catalyzed Rearrangements
Base-catalyzed reactions provide another important avenue for the synthesis of imidazolidin-2-ones. An organo-catalyzed intramolecular hydroamidation of propargylic ureas has been developed, which proceeds under ambient conditions. nih.govresearchgate.net In this method, the phosphazene base BEMP was found to be a highly active catalyst, leading to excellent chemo- and regioselectivity for the five-membered cyclic ureas with very short reaction times. nih.govresearchgate.net
The cyclization of intermediates in the reaction of 5-amino-alpha-imino-1H-imidazole-4-acetonitriles with isocyanates can be significantly accelerated by the addition of a catalytic amount of the non-nucleophilic strong base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). nih.gov Base-mediated reductive cyclization of nitrophenyl compounds has also been explored as a strategy for constructing nitrogen-containing heterocyclic systems. nih.gov
| Base | Reactants | Reaction Type | Reference |
| BEMP (Phosphazene base) | Propargylic ureas | Intramolecular Hydroamidation | nih.govresearchgate.net |
| DBU | 5-amino-alpha-(N-arylcarbamoyl)imino-1H-imidazole-4-acetonitriles | Intramolecular Cyclization | nih.gov |
Stereoselective Synthesis of Imidazolidin-2-one Systems
The creation of specific stereoisomers of imidazolidin-2-one derivatives is crucial, as the biological activity and material properties of these compounds are often dependent on their three-dimensional structure. Stereoselective synthesis, therefore, represents a paramount challenge and a significant area of investigation. Methodologies to achieve this control typically involve the use of chiral auxiliaries that temporarily impart chirality to the substrate, or chiral catalysts that influence the stereochemical outcome of the reaction.
Chiral Auxiliaries and Catalysts in Imidazolidinone Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a substrate to direct the stereochemical course of a reaction. Chiral 2-imidazolidinones themselves have been effectively used as auxiliaries in various asymmetric transformations, including alkylation, aldol (B89426), and Michael addition reactions. chim.itresearchgate.net Their popularity stems from their convenient preparation, high stability, and the high degree of asymmetric induction they provide, which is often superior to that of the more common oxazolidinone auxiliaries. researchgate.netresearchgate.net The general approach involves attaching the chiral imidazolidinone auxiliary to the molecule of interest, performing the stereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product.
Beyond using the imidazolidinone ring itself as the source of chirality, a variety of external chiral catalysts have been developed for the asymmetric synthesis of the imidazolidin-2-one core. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. Metal-based catalysts, particularly those using palladium (Pd), copper (Cu), and gold (Au), have shown significant promise. mdpi.com For instance, the asymmetric intramolecular cyclization of N-alkenyl ureas has been successfully achieved using a Cu(II) catalyst with a bidentate oxazoline (B21484) ligand, yielding chiral imidazolidinones with high enantioselectivity. mdpi.com Similarly, Pd-catalyzed intermolecular asymmetric diamination of 1,3-dienes using chiral pyridine-oxazoline ligands affords chiral imidazolidin-2-ones in high yields and excellent enantiomeric excess. mdpi.com
Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. researchgate.net Chiral imidazolidinone derivatives, such as the MacMillan catalyst, can activate α,β-unsaturated aldehydes towards stereoselective cycloadditions by forming a chiral iminium ion intermediate. walisongo.ac.id This strategy lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, promoting highly enantioselective [4+2] cycloadditions. walisongo.ac.id
Table 1: Selected Catalytic Systems for Stereoselective Imidazolidin-2-one Synthesis
| Catalyst / Ligand System | Reaction Type | Substrate Type | Stereoselectivity Outcome | Reference |
|---|---|---|---|---|
| Cu(II) / Bidentate Oxazoline Ligand | Intramolecular Cyclization | N-Alkenyl Ureas | High to excellent enantioselectivity | mdpi.com |
| Pd(II) / Pyridine-Oxazoline Ligand | Intermolecular Diamination | 1,3-Dienes & 1,3-Dialkylureas | High yields and excellent enantioselectivities | mdpi.com |
| Au(I)-NHC / AgPF₆ | Intramolecular Dihydroamination | Allene-tethered Ureas | High yield and diastereomeric purity | mdpi.com |
| Chiral Imidazolidinone (Organocatalyst) | Diels-Alder Cycloaddition | α,β-Unsaturated Aldehydes & Dienes | High yields, dr 1/1.42, er up to 98.5/1.5 | walisongo.ac.id |
| Pd(PPh₃)₄ | Allylic C-H Diamination | Terminal Olefins & Diaziridinone | Good yields with high stereoselectivity | organic-chemistry.org |
This table is interactive. Click on the headers to sort the data.
One-Pot Stereospecific Routes
One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages by avoiding lengthy separation and purification procedures of intermediates, thus saving time and resources. For the synthesis of complex molecules like this compound, one-pot stereospecific routes are highly desirable.
One such approach involves the palladium-catalyzed carboamination of N-allylureas. In a process that generates two bonds and up to two stereocenters in a single operation, N-allylureas (which can be pre-formed from an amine and an isocyanate) are reacted with aryl bromides in the presence of a palladium catalyst and a ligand like Xantphos. organic-chemistry.org To synthesize the title compound, this would involve using N-allyl-N'-(4-nitrophenyl)urea as the starting material.
Another powerful one-pot strategy is the multicomponent reaction. For instance, a four-component reaction for synthesizing 1,2,4-trisubstituted imidazoles has been developed by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. researchgate.net While this produces an imidazole (B134444), related multicomponent strategies can be adapted for imidazolidinones. A one-pot, two-step synthesis of imidazo[1,2-a]benzimidazoles has also been reported, showcasing the efficiency of these tandem procedures. researchgate.net The synthesis of various 4-arylimidazolidin-2-ones has been achieved through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic C-nucleophiles. mdpi.com This method could be directly applied to the synthesis of this compound by using 1-(4-nitrophenyl)-3-(2,2-diethoxyethyl)urea as the precursor.
Green Chemistry Principles and Sustainable Synthetic Routes for Imidazolidinones
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for pharmaceuticals and other fine chemicals. mdpi.comyoutube.com Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing for energy efficiency, and employing catalysts over stoichiometric reagents. acs.orgnih.gov
In the context of imidazolidinone synthesis, several greener methodologies have been developed. One notable example is the use of copper and air (as a benign oxidant) to synthesize imidazolidinones from imidazolium (B1220033) derivatives under mild conditions, avoiding harsher oxidants. organic-chemistry.org Another approach utilizes the phosphazene base BEMP as an organocatalyst for the intramolecular hydroamidation of propargylic ureas, which proceeds rapidly under ambient, solvent-free conditions. researchgate.netorganic-chemistry.org
The use of supercritical carbon dioxide (scCO₂) as a reaction medium represents another significant advance. For example, 1-(2-hydroxyethyl)imidazolidin-2-one has been synthesized from 2-[(2-aminoethyl)amino]ethanol in scCO₂ using γ-Al₂O₃ as a catalyst, showcasing a method that avoids volatile organic solvents. researchgate.net Furthermore, biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods, often proceeding in water under mild conditions and avoiding the need for protecting groups. mdpi.comnih.gov Microwave-assisted synthesis has also been shown to accelerate reactions, leading to cleaner products and higher yields in shorter timeframes, aligning with the principle of designing for energy efficiency. mdpi.com
Table 2: Overview of Green Synthetic Approaches for Imidazolidinones
| Green Methodology | Key Features | Example Application | Reference |
|---|---|---|---|
| Organocatalysis | Metal-free; ambient conditions; short reaction times. | BEMP-catalyzed intramolecular hydroamidation of propargylic ureas. | researchgate.netorganic-chemistry.org |
| Benign Oxidants | Use of air as an oxidant instead of hazardous reagents. | Copper-catalyzed oxidation of imidazolium derivatives. | organic-chemistry.org |
| Alternative Solvents | Replacement of volatile organic compounds (VOCs). | Synthesis in supercritical CO₂ with γ-Al₂O₃ catalyst. | researchgate.net |
| Solvent-Free Reactions | Reduces solvent waste and simplifies purification. | One-pot synthesis of imidazoles under solvent-free heating. | researchgate.net |
| Photocatalysis | Uses light to drive reactions; can enable novel pathways. | Visible light-induced photoredox catalysis merged with copper catalysis for chiral imidazolidines. | rsc.org |
| Biocatalysis | High selectivity; mild, aqueous conditions; reduces need for protecting groups. | General principle applied to API synthesis. | mdpi.comnih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times; energy efficiency; cleaner reactions. | Synthesis of various nitrogen heterocycles. | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Chemical Transformations and Derivatization Strategies of 1 4 Nitrophenyl Imidazolidin 2 One
Reactivity of the Imidazolidinone Ring System
The imidazolidinone ring contains multiple reactive sites, including the carbonyl group and the nitrogen atoms, which can participate in various chemical reactions.
Participation in Formation of More Complex Molecules
The 1-(4-nitrophenyl)imidazolidin-2-one scaffold serves as a valuable building block in the synthesis of more elaborate molecular architectures. Its fundamental structure can be integrated into larger systems through reactions that modify the core heterocycle. For instance, it is a precursor in the synthesis of more complex derivatives like 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones. This transformation is achieved by reacting the parent compound with methylamino nitriles and 4-nitrophenylisocyanate, demonstrating its utility as a foundational molecule for constructing substituted imidazolidinones. researchgate.net
Furthermore, the imidazolidin-2-one moiety is a key structural component in numerous FDA-approved drugs, highlighting the importance of synthetic routes that build upon this core. mdpi.com The synthesis of various 1,3-disubstituted imidazolidin-2-ones can be achieved through one-pot protocols, showcasing the ring system's capacity to be incorporated into pseudo-multicomponent reactions to efficiently generate molecular complexity. mdpi.com
Ring Expansion Reactions
While direct ring expansion of this compound is not extensively documented, analogous reactions in related heterocyclic systems suggest potential pathways for transforming the five-membered ring into larger structures. Ring expansion is a known synthetic strategy for converting smaller rings into more complex, medium-sized heterocycles.
For example, related five-membered ring systems can be synthesized via the ring expansion of smaller precursors. The reaction of trans-aziridine-2-carboxylates with isothiocyanates can lead to the formation of imidazolidine-2-thiones. acs.org Similarly, 2-imidazolines can be synthesized through a ring expansion reaction involving an imidoyl chloride and an aziridine. nih.gov More complex cascade reactions, such as those involving acryloyl imides, can lead to macrocyclic lactones and lactams through multi-atom ring expansions. researchgate.net These examples from related chemistries indicate that, under appropriate conditions with specific reagents, the imidazolidinone ring could potentially undergo expansion to form larger heterocyclic structures.
Reactions with Nucleophiles and Electrophiles
The imidazolidinone ring exhibits reactivity towards both nucleophiles and electrophiles due to its distinct functional groups. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile accepts an electron pair. youtube.com
The carbonyl carbon of the imidazolidinone ring is an electrophilic site, susceptible to attack by nucleophiles. This reactivity is exemplified by hydrolysis under acidic conditions, which proceeds through the formation of a tetrahedral intermediate. The ring can also undergo substitution reactions with various nucleophiles, such as amines and thiols. Weaker nucleophiles, including amines and certain stabilized carbanions, are known to react with related α,β-unsaturated carbonyl systems in a conjugate (1,4-addition) fashion. youtube.com
Conversely, the nitrogen atom of the N-H group can act as a nucleophile after deprotonation. This allows for reactions with electrophiles. A key example is the reaction with isocyanates, such as 4-nitrophenylisocyanate, to build more complex urea-type structures, as seen in the synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones. researchgate.net
| Reaction Type | Reagent Type | Example Reagent(s) | Reactive Site on Imidazolidinone | Product Type |
| Nucleophilic Attack | Nucleophile | Amines, Thiols, Water (acid-catalyzed) | Carbonyl Carbon | Substituted or Ring-Opened Products |
| Electrophilic Reaction | Electrophile | Isocyanates | N-H group (as nucleophile) | N-Substituted Imidazolidinones |
Chemical Modifications of the Nitrophenyl Moiety
The nitrophenyl portion of the molecule offers a distinct set of reaction possibilities, primarily centered on the transformation of the nitro group and substitution on the aromatic ring.
Reduction of the Nitro Group to Amino Functionality
One of the most significant transformations of the nitrophenyl moiety is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This conversion is a fundamental step in organic synthesis as it dramatically alters the electronic properties of the aromatic ring, turning a strongly electron-deactivating group into a strongly electron-activating one. masterorganicchemistry.com A variety of methods are available for this reduction, offering flexibility in terms of reaction conditions and tolerance of other functional groups. numberanalytics.comorganic-chemistry.org
Common methods include catalytic hydrogenation and chemical reduction with metals in an acidic medium. masterorganicchemistry.comncert.nic.in Catalytic hydrogenation using hydrogen gas with catalysts like palladium on carbon (Pd/C) or Raney nickel is highly efficient. commonorganicchemistry.com Metal-based reductions often employ reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com The choice of reagent can be critical for chemoselectivity, especially when other reducible groups are present in the molecule. commonorganicchemistry.com
| Reagent | Conditions | Advantages/Disadvantages |
| H₂ / Pd/C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient and clean; may also reduce other functional groups (e.g., alkenes). commonorganicchemistry.com |
| H₂ / Raney Nickel | Hydrogen gas, Raney Nickel catalyst | Effective alternative to Pd/C, especially when dehalogenation is a concern. commonorganicchemistry.com |
| Fe / HCl (or AcOH) | Iron powder in acidic medium | Mild, cost-effective, and often preferred in industrial settings. ncert.nic.incommonorganicchemistry.com |
| Zn / HCl (or AcOH) | Zinc powder in acidic medium | Provides a mild method for reduction in the presence of other reducible groups. commonorganicchemistry.com |
| SnCl₂ | Tin(II) chloride in acid | Mild conditions, good for substrates with acid-sensitive groups. commonorganicchemistry.com |
| LiAlH₄ | Lithium Aluminum Hydride | Not typically used for aromatic nitro groups as it tends to form azo compounds. commonorganicchemistry.com |
Electrophilic Aromatic Substitution Studies on the Nitrophenyl Ring
Direct electrophilic aromatic substitution on the nitrophenyl ring of this compound is challenging. The nitro group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards attack by electrophiles. masterorganicchemistry.comnumberanalytics.com This deactivation means that harsh reaction conditions are typically required, which can lead to low yields and side reactions. When substitution does occur on a nitrobenzene (B124822) ring, it is directed to the meta position. ck12.org
A more effective strategy for achieving substitution on the phenyl ring involves a two-step process. First, the nitro group is reduced to an amino group, as described in the previous section. The resulting amino group is a potent activating group and directs incoming electrophiles to the ortho and para positions of the aromatic ring. masterorganicchemistry.com This transformation from a deactivating, meta-directing group to an activating, ortho,para-directing group is a cornerstone of synthetic strategy. masterorganicchemistry.com To control the high reactivity of the newly formed amine and prevent multiple substitutions, the amino group is often temporarily converted into an amide (e.g., with acetic anhydride). The amide is still an ortho,para-director but is less activating, allowing for more controlled electrophilic substitution. The amine can then be regenerated by hydrolysis. masterorganicchemistry.com
Diversification through Functionalization at Nitrogen Atoms of the Imidazolidinone Core
The two nitrogen atoms within the imidazolidin-2-one ring of this compound offer prime sites for diversification. One nitrogen is part of an amide-like linkage (N1), influenced by the adjacent carbonyl group, while the other (N3) is directly attached to the electron-withdrawing 4-nitrophenyl group. Functionalization at these positions, typically through alkylation or arylation, can significantly alter the molecule's steric and electronic properties.
N-alkylation introduces aliphatic chains, which can modulate lipophilicity and introduce new functional groups. For instance, the N1 position can be selectively methylated. One documented approach involves the preparation of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-one. researchgate.net This transformation is achieved via the corresponding ureido nitriles derived from methylamino nitriles and 4-nitrophenylisocyanate. researchgate.net
N-arylation, the introduction of an aromatic ring, is another powerful strategy. This can be accomplished using various modern cross-coupling methodologies. Copper-catalyzed N-arylation reactions, for example, are efficient for coupling N-H containing heterocycles with aryl halides or arylboronic acids. organic-chemistry.org These methods often exhibit broad functional group tolerance and can be performed under mild conditions. organic-chemistry.org Microwave-assisted N-arylation protocols have also been developed, offering rapid and efficient synthesis of N-aryl products. nih.gov
Table 1: Examples of N-Functionalization Reactions on Imidazolidinone-related Scaffolds
| Product | Reagents and Conditions | Reaction Type | Ref |
|---|---|---|---|
| 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-one | Methylamino nitriles, 4-nitrophenylisocyanate | N-methylation/Cyclization | researchgate.net |
| N-Aryl Imidazoles | Arylboronic acids, Cu(I) oxide, methanol (B129727), room temperature | N-arylation (Chan-Lam Coupling) | organic-chemistry.org |
Strategies for Building Ring-Fused and Polycyclic Imidazolidinones
Building upon the this compound core to create fused and polycyclic architectures dramatically increases molecular complexity and provides access to novel chemical space. These strategies often involve annulation reactions, where a new ring is formed onto the existing heterocyclic structure.
One prominent strategy is the construction of imidazoquinoxaline derivatives. This involves the condensation of an appropriately functionalized imidazolidinone with ortho-phenylenediamines. For example, 5-imino-4-thioxo-2-imidazolidinone derivatives can be reacted with o-phenylenediamines to yield the corresponding imidazo[4,5-b]quinoxalines. nih.gov This demonstrates a pathway to fuse a six-membered aromatic diazine ring onto the imidazolidinone core. nih.gov
Cycloaddition reactions, such as the [3+2]-annulation, represent another versatile approach. These reactions are widely used for constructing five-membered aromatic heterocycles. chim.itresearchgate.net By treating a derivative of this compound containing a suitable dipolarophile with a 1,3-dipole, a new five-membered ring can be fused to the parent structure. The reactivity of the nitroalkene moiety in related systems highlights the potential for such transformations. chim.itresearchgate.net
For the construction of fused six-membered rings, the Robinson annulation is a classic and powerful tool in organic synthesis. masterorganicchemistry.comias.ac.in This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. masterorganicchemistry.com By designing a this compound derivative that can act as a Michael acceptor or donor, it can be subjected to a Robinson annulation sequence with a suitable partner (like methyl vinyl ketone or a 1,3-dione) to build a fused carbocyclic ring. masterorganicchemistry.comias.ac.in Enantioselective versions of this reaction, often catalyzed by chiral amines like proline, allow for the stereocontrolled synthesis of complex polycyclic systems. ias.ac.innih.gov
Another approach involves intramolecular cyclization strategies. For instance, the synthesis of imidazo-1,4-oxazinone derivatives has been achieved through the substitution of C-2 aroyl substituted imidazolo methanol derivatives with chloroacetylchloride, followed by a ring-closing reaction. nih.gov This demonstrates how functional handles on the imidazolidinone scaffold can be used to build adjacent fused heterocyclic rings.
Table 2: Strategies for Fused-Ring Synthesis from Imidazolidinone Precursors
| Fused System | Synthetic Strategy | Key Intermediates/Reagents | Ref |
|---|---|---|---|
| Imidazo[4,5-b]quinoxalines | Condensation/Annulation | Imidazolidinone derivatives, o-phenylenediamines | nih.gov |
| Fused Five-Membered Rings | [3+2] Annulation/Cycloaddition | Nitroalkenes, 1,3-dipoles | chim.itresearchgate.net |
| Fused Cyclohexenone Rings | Robinson Annulation | Michael addition followed by intramolecular aldol condensation (e.g., with MVK) | masterorganicchemistry.comias.ac.innih.gov |
Advanced Spectroscopic and Structural Elucidation Methodologies for 1 4 Nitrophenyl Imidazolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Applications for Proton Environments
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their neighboring environments within the 1-(4-nitrophenyl)imidazolidin-2-one molecule. The aromatic protons on the nitrophenyl ring typically appear as distinct multiplets in the downfield region of the spectrum due to the electron-withdrawing nature of the nitro group. The protons of the imidazolidin-2-one ring are observed as triplets in the upfield region, characteristic of the ethylene (B1197577) bridge.
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to NO₂) | ~8.2 | Doublet |
| Aromatic (meta to NO₂) | ~7.5 | Doublet |
| Imidazolidinone (-CH₂-N) | ~3.9 | Triplet |
| Imidazolidinone (-CH₂-NCO) | ~3.6 | Triplet |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Applications for Carbon Framework Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the imidazolidin-2-one ring is a key diagnostic signal, appearing significantly downfield. The aromatic carbons show a range of chemical shifts influenced by the nitro group and the imidazolidinone substituent.
| Carbon | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~155 |
| Aromatic (C-NO₂) | ~147 |
| Aromatic (C-N) | ~143 |
| Aromatic (CH, ortho to NO₂) | ~125 |
| Aromatic (CH, meta to NO₂) | ~118 |
| Imidazolidinone (-CH₂-N) | ~45 |
| Imidazolidinone (-CH₂-NCO) | ~40 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
2D NMR Techniques (COSY, HMQC, HMBC) for Through-Bond Correlations
Two-dimensional (2D) NMR experiments are crucial for the unequivocal assignment of all proton and carbon signals, especially in complex molecules. clockss.org
COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to trace the connectivity within the imidazolidinone ring and the aromatic system.
HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart, which is vital for connecting the nitrophenyl group to the imidazolidinone ring. clockss.org
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation patterns of this compound. The monoisotopic mass of the compound is 207.0644 g/mol . epa.gov Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern provides structural information, with common fragment ions arising from the cleavage of the imidazolidinone ring and the loss of the nitro group.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum displays distinct absorption bands that confirm the presence of the key structural components.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amide) | ~3300-3500 |
| C-H Stretch (Aromatic) | ~3000-3100 |
| C-H Stretch (Aliphatic) | ~2850-2950 |
| C=O Stretch (Amide) | ~1680-1700 |
| N-O Stretch (Nitro, Asymmetric) | ~1500-1550 |
| N-O Stretch (Nitro, Symmetric) | ~1330-1370 |
The presence of a strong absorption band around 1679 cm⁻¹ is indicative of the carbonyl group in the imidazolidinone ring, while the characteristic stretches for the nitro group appear around 1519 cm⁻¹ and 1344 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Nitrophenyl Chromophore
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, particularly those associated with the nitrophenyl chromophore. The presence of the nitro group, a strong chromophore, results in characteristic absorption bands in the UV-Vis spectrum. The electronic spectrum is influenced by the solvent polarity. researchgate.net Typically, π → π* and n → π* transitions are observed. researchgate.net The nitrophenyl group significantly influences the electronic and optical properties of the compound.
| Transition | Approximate λmax (nm) |
| π → π | ~245 |
| n → π | ~280 |
Note: The exact wavelengths of maximum absorption (λmax) can vary depending on the solvent.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the gold standard for the unambiguous determination of the atomic and molecular structure of a compound in its crystalline solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions within the crystal lattice.
As of the current literature survey, a dedicated single-crystal X-ray diffraction study for this compound has not been reported. However, crystallographic data for structurally related compounds allow for informed predictions regarding its likely solid-state conformation. For instance, studies on other N-aryl substituted five-membered heterocyclic rings, such as N1-aryl substituted-2-pyrazolines, reveal detailed information about the orientation of the nitrophenyl group relative to the heterocyclic core uned.es.
In a comprehensive crystallographic study of several N1-(4-nitrophenyl)-2-pyrazolines, the compounds were found to crystallize in various monoclinic and orthorhombic space groups uned.es. The analysis of their molecular structures provides insight into the torsional angles between the phenyl ring and the pyrazoline ring, as well as the planarity of the heterocyclic system uned.es. It is anticipated that in this compound, the imidazolidin-2-one ring would adopt a relatively planar conformation, with the nitrophenyl group being twisted out of this plane to some degree due to steric hindrance.
Furthermore, powder X-ray diffraction (PXRD) data is available for the closely related compound 1-(4-nitrophenyl)-2-piperidinone, which features a six-membered ring instead of the five-membered imidazolidinone ring researchgate.net. The PXRD data for this analog confirmed its crystal system and space group, providing a reference for the types of crystal packing that might be observed for nitrophenyl-substituted lactams researchgate.net.
While awaiting a definitive single-crystal study, the expected crystallographic parameters for this compound can be hypothesized based on these related structures. A hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis.
Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pnma |
| a (Å) | ~9-15 |
| b (Å) | ~10-16 |
| c (Å) | ~8-12 |
| α (°) | 90 |
| β (°) | ~90-105 |
| γ (°) | 90 |
| Volume (ų) | ~1000-1500 |
This table is illustrative and based on data from related compounds uned.esresearchgate.netnih.gov. Actual values would need to be determined experimentally.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for investigating the stereochemistry of chiral molecules kud.ac.inbiologic.net. These techniques rely on the differential interaction of left- and right-circularly polarized light with a chiral substance bhu.ac.inwikipedia.org.
This compound, in its parent form, is an achiral molecule. It lacks a stereocenter (an asymmetrically substituted carbon atom) and possesses a plane of symmetry that includes the nitrophenyl group and bisects the imidazolidinone ring. Due to this lack of chirality, this compound does not exhibit a CD or ORD spectrum. The molecule will not rotate the plane of polarized light nor will it absorb left- and right-circularly polarized light to different extents kud.ac.inwikipedia.org.
However, chiroptical spectroscopy would become a critical analytical tool if chiral derivatives of this compound were to be synthesized. For example, the introduction of a substituent at the 4 or 5 position of the imidazolidinone ring could create a chiral center, leading to a pair of enantiomers.
In such a hypothetical case, CD and ORD spectroscopy would be invaluable for:
Confirming Chirality: The presence of a non-zero CD or ORD signal would confirm the chiral nature of the synthesized derivatives.
Distinguishing Enantiomers: The two enantiomers would produce mirror-image CD and ORD spectra, allowing for their differentiation. The "Cotton effect," the characteristic change in optical rotation in the vicinity of an absorption band, would be of opposite sign for each enantiomer bhu.ac.in.
Determining Absolute Configuration: By comparing the experimental spectra with those predicted by theoretical calculations or with spectra of related compounds of known absolute configuration, the absolute stereochemistry (R or S) of the new chiral center could be assigned nih.gov.
To date, no studies reporting the synthesis and chiroptical analysis of chiral derivatives of this compound have been found in the scientific literature. Therefore, no experimental CD or ORD data for this specific chemical family is available.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(4-Nitrophenyl)-2-piperidinone |
| N1-aryl substituted-2-pyrazolines |
Research Applications and Synthetic Utility of 1 4 Nitrophenyl Imidazolidin 2 One and Imidazolidinone Scaffolds
Role as Versatile Building Blocks in Complex Organic Synthesis
The imidazolidin-2-one scaffold is a well-established and pivotal functionality in drug discovery and medicinal chemistry. nih.gov These compounds are recognized as valuable building blocks in organic and medicinal chemistry, often serving as precursors for vicinal diamines. nih.gov The synthesis of complex molecular architectures frequently relies on the strategic use of such foundational structures.
Various synthetic strategies have been developed to access imidazolidin-2-one derivatives, highlighting their importance. mdpi.com These methods include the direct incorporation of a carbonyl group into 1,2-diamines, the catalytic diamination of unsaturated carbon-carbon bonds, and the hydroamination of unsaturated ureas. mdpi.com For instance, a highly regioselective method involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles to produce a series of 4-(het)arylimidazolidin-2-ones. nih.gov This approach benefits from readily available starting materials and a simple procedure, demonstrating the scaffold's adaptability. nih.gov
Furthermore, imidazolidinone catalysts, such as those developed by MacMillan, are utilized in organocatalysis to facilitate reactions like enantioselective 1,3-dipolar cycloadditions by activating unsaturated aldehydes. nih.gov This catalytic role underscores the utility of the imidazolidinone structure in constructing stereochemically complex molecules. nih.gov
Table 1: Synthetic Methodologies for Imidazolidinone Scaffolds
| Synthetic Approach | Description | Key Features | Reference(s) |
|---|---|---|---|
| Direct Carbonylation | Incorporation of a carbonyl group into 1,2-diamines. | A common and direct method to form the cyclic urea (B33335) structure. | nih.govmdpi.com |
| Catalytic Diamination | Metal-catalyzed diamination of alkenes, allenes, alkynes, and dienes. | Enables the construction of the imidazolidinone scaffold from unsaturated precursors. | mdpi.com |
| Intramolecular Hydroamination | Base- or metal-promoted cyclization of urea-tethered alkenes or alkynes. | An efficient method for forming the C-N bond to complete the heterocyclic ring. | mdpi.com |
| Cyclization of Ureas | Acid-catalyzed reaction of N-(2,2-dialkoxyethyl) ureas with nucleophiles. | Provides high regioselectivity and utilizes simple starting materials. | nih.gov |
| Organocatalysis | Use of imidazolidinone-based catalysts for enantioselective transformations. | Accelerates reactions and controls stereochemistry, particularly in cycloadditions. | nih.gov |
Application in Agrochemical Research and Development (e.g., fungicides, herbicides)
The imidazole (B134444) scaffold and its derivatives, including imidazolidinones, have a significant history in crop protection chemistry. cabidigitallibrary.org The imidazolinone class of herbicides, which are structurally related to imidazolidinones, includes well-known products like imazaquin. wikipedia.org Research has explored various imidazolidinone derivatives for their potential as bactericides, fungicides, and herbicides. researchgate.net
For example, studies have evaluated the fungicidal effects of specific imidazolidinone derivatives against plant pathogens such as Fusarium calmorum, Pythium debarianum, and Rhizoctonia solani. researchgate.net In one study, the derivative 5,5-diphenylimidazolidin-2-thione-4-one was identified as the most active against the tested fungi. researchgate.net Additionally, the phytocidal, or herbicidal, effects of these compounds have been tested, with some derivatives showing greater inhibition of shoot growth than the seed-germination process. researchgate.net The 2-imidazolidinone structure itself is used as a herbicide and insecticide and is a known decomposition product of ethylenebis(dithiocarbamate) (B1227036) (EBDC) fungicides. atamanchemicals.com This highlights the scaffold's relevance in developing new agrochemical agents.
Utility in Medicinal Chemistry Research as Scaffolds for Investigational Compounds
The imidazolidinone scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and investigational compounds. nih.gov Its structural and chemical properties make it a versatile framework for designing molecules with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.net
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design. nih.gov The imidazolidinone scaffold can serve as a bioisostere for other heterocyclic systems, such as oxazolidinones. nih.gov Oxazolidinones themselves are important pharmacophores, with linezolid (B1675486) being a prominent example of an approved antibiotic from this class. nih.govrsc.org
In lead optimization, replacing one scaffold with another can improve a compound's potency, selectivity, or pharmacokinetic profile. nih.gov For instance, heterocyclic cores like imidazolidinones can establish crucial hydrogen bonds with biological targets and allow for the fine-tuning of substituents to enhance efficacy. nih.gov Imidazole-based bioisosteres have been successfully used to develop activators of the peptidase neurolysin with improved potency and metabolic stability, demonstrating the value of this approach in overcoming challenges like poor stability of amide bonds in drug candidates. nebraska.edu
The nitrogen atoms within the imidazolidinone ring provide sites for hydrogen bonding and further chemical modification, making it a valuable architecture for targeting a wide range of biological systems. researchgate.net The scaffold is a key structural component in a variety of approved drugs, including the antihypertensive agent imidapril (B193102) and the antibiotic azlocillin. nih.govwikipedia.org
The versatility of the imidazolidinone core allows for the synthesis of large libraries of compounds for screening against different diseases. Research has shown that imidazolidinone derivatives possess a broad spectrum of pharmacological activities. researchgate.net This structural diversity enables medicinal chemists to explore new chemical space and develop compounds for novel therapeutic targets.
The compound 1-(4-nitrophenyl)imidazolidin-2-one and its parent scaffold are important intermediates in the synthesis of more complex, biologically active molecules. nih.gov The synthesis of the muscle relaxant Dantrolene, for example, involves the reaction of 1-aminohydantoin (B1197227) with a nitrophenyl-substituted furan (B31954) derivative, showcasing a related hydantoin (B18101) (imidazolidine-2,4-dione) structure. wikipedia.orgwikipedia.org
The 4-nitrophenyl group in this compound is particularly useful as the nitro group can be readily reduced to an amine. This amine can then be further functionalized, allowing for the construction of a wide array of derivatives. For example, a patent describes the use of a similar intermediate, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, in the synthesis of the anticoagulant apixaban. google.com Imidazole derivatives have also been synthesized and tested for analgesic activity. nih.gov
Table 2: Investigational Applications of Imidazolidinone Scaffolds
| Application Area | Example/Target | Significance | Reference(s) |
|---|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis. | Imidazolidinone derivatives have shown cytotoxic effects against various cancer cell lines. | researchgate.net |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) inhibition. | The scaffold's nitrogen and carbonyl groups can interact effectively with the COX-2 enzyme. | researchgate.net |
| Antibacterial | Activity against Gram-positive and Gram-negative bacteria. | Derivatives of imidazolidine-2,4-dione have shown broad-spectrum antibacterial activity. | researchgate.net |
| Antiviral | Inhibition of viral replication. | The scaffold is explored for developing new antiviral agents. | researchgate.net |
| Herbicidal/Fungicidal | Inhibition of plant growth and fungal pathogens. | Imidazolinone herbicides are commercially significant; derivatives show fungitoxic properties. | wikipedia.orgresearchgate.net |
Applications in Material Science Research (e.g., as stabilizing agents)
Beyond biological applications, imidazolidinone derivatives have found utility in material science. The 2-imidazolidinone structure is used in the production of polymers and dyes. atamanchemicals.com In the textile industry, reactive dyes containing specific functional groups are used to form covalent bonds with fibers like cotton, providing excellent color fastness. mdpi.comresearchgate.netresearchgate.net While specific examples directly citing this compound in dye synthesis are not prevalent, the general class of aromatic amines (which can be derived from it) are foundational components (amino dye bases) for creating chromophores used in reactive dyes. researchgate.net
In the realm of advanced materials, imidazolidinone derivatives have been incorporated into scaffolds for tissue engineering. nih.gov For instance, 1-chloro-2,2,5,5-tetramethyl-4-imidazolidinone has been used as an antimicrobial agent in 3D-printed polylactic/cellulose acetate (B1210297) scaffolds for potential biomedical applications. nih.gov Tissue engineering scaffolds aim to mimic the natural extracellular matrix, providing structural support for cells to grow and regenerate tissue. youtube.comyoutube.com The incorporation of functional molecules like imidazolidinones can impart beneficial properties, such as antimicrobial activity, to these materials. nih.gov
Role in Catalysis Research and Organic Transformations
The imidazolidinone scaffold, a core structural motif in many biologically active compounds, is also of significant interest in the field of catalysis and organic synthesis. While this compound itself is primarily recognized as a crucial intermediate in the synthesis of various organic molecules, the broader family of imidazolidinone derivatives has been pivotal in the development of novel catalytic systems. mdpi.com These scaffolds are particularly prominent in the realm of organocatalysis, where they have enabled a wide array of asymmetric transformations. acs.orgsigmaaldrich.com
The utility of imidazolidinones in catalysis stems from their rigid five-membered ring structure, which can be readily functionalized to create a chiral environment around a catalytic site. This has led to the development of powerful organocatalysts for stereoselective synthesis. maynoothuniversity.ie Furthermore, various metal-catalyzed reactions have been developed for the efficient construction of the imidazolidinone ring itself, highlighting the synergy between metal catalysis and the synthesis of these important scaffolds. mdpi.com
One of the most significant contributions of imidazolidinone-based catalysts is in iminium ion catalysis. sigmaaldrich.commaynoothuniversity.ie In this mode of activation, the imidazolidinone catalyst condenses with an α,β-unsaturated aldehyde to form a highly reactive iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, thereby accelerating cycloaddition reactions. maynoothuniversity.ie This strategy has been successfully applied to a variety of organic transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and 1,3-dipolar cycloadditions. sigmaaldrich.com
The research group of David MacMillan pioneered the use of chiral imidazolidinone catalysts, demonstrating their effectiveness in promoting highly enantioselective reactions. sigmaaldrich.com For instance, a second-generation MacMillan catalyst has been shown to significantly accelerate the 1,3-dipolar cycloaddition of nitrones and arylpropionaldehydes, yielding polyfunctionalized isoxazoline (B3343090) scaffolds with excellent enantioselectivity. acs.org
The synthesis of the imidazolidinone core itself often relies on catalytic methods. mdpi.com Palladium-catalyzed reactions, for example, are employed in the diamination of alkenes and the carboamination of N-allylureas to construct the imidazolidinone ring with high efficiency and stereoselectivity. mdpi.comnih.gov These methods offer a direct and atom-economical route to this valuable heterocyclic system.
Recent advancements have also focused on the development of supported imidazolidinone catalysts to facilitate catalyst recovery and recycling, a key consideration for industrial applications. rsc.org The high catalyst loading often required in organocatalytic processes makes the development of such recyclable systems a priority. rsc.org
The following tables summarize key research findings on the application of imidazolidinone scaffolds in catalysis and organic transformations.
Table 1: Imidazolidinone-Catalyzed Organic Transformations
| Catalyst Type | Reaction | Substrates | Key Findings |
| Chiral Imidazolidinone (MacMillan Catalyst) | Diels-Alder Reaction | α,β-Unsaturated aldehydes, Dienes | Formation of [4+2]-cycloadducts in excellent yields and high enantioselectivities. The catalyst operates via iminium ion activation. sigmaaldrich.commaynoothuniversity.ie |
| Chiral Imidazolidinone (MacMillan Catalyst) | Friedel-Crafts Alkylation | Indoles, α,β-Unsaturated aldehydes | Highly enantioselective alkylation of indoles. sigmaaldrich.com |
| Chiral Imidazolidinone (MacMillan Catalyst) | 1,3-Dipolar Cycloaddition | Nitrones, Arylpropionaldehydes | Accelerated reaction speed and high enantiomeric ratios in the synthesis of 4-isoxazolines. acs.org |
| Achiral Imidazolidinone | Diels-Alder Reaction | α,β-Unsaturated aldehyde, Dienes | Effective catalysis via an iminium ion intermediate, demonstrating the importance of the core scaffold. acs.org |
Table 2: Catalytic Synthesis of Imidazolidinone Scaffolds
| Catalytic System | Reaction Type | Starting Materials | Key Findings |
| Palladium(II) | Intramolecular Diamination | Alkenyl ureas | Efficient synthesis of fused imidazolidin-2-ones. mdpi.com |
| Palladium(0) | Intermolecular Diamination | Dienes, Ureas | Asymmetric synthesis of chiral imidazolidin-2-ones with high yields and excellent enantioselectivities. mdpi.com |
| Palladium | Carboamination | N-allylureas, Aryl/Alkenyl halides | Stereoselective synthesis of 4-substituted and 4,5-disubstituted imidazolidin-2-ones. nih.gov |
| Gold(I) | Intramolecular Dihydroamination | Allene-tethered ureas | Redox-neutral and atom-economical synthesis of bicyclic imidazolidin-2-ones. mdpi.com |
| Selenium | Oxidative Carbonylation | N,N'-dialkylethylenediamines, CO/O₂ | Direct synthesis of imidazolidin-2-ones from simple diamines. mdpi.com |
Future Perspectives and Emerging Research Directions
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of the imidazolidin-2-one core is a well-established area of organic chemistry, yet the drive for more sustainable, efficient, and versatile methods continues. Future research is anticipated to move beyond traditional batch syntheses, which often involve multiple steps and challenging purifications. A significant amount of effort is being dedicated to developing new catalytic strategies to access these valuable heterocyclic structures. mdpi.com
Recent advances have highlighted novel approaches such as:
Metal-Catalyzed Cyclizations: Silver-catalyzed cycloadditions of nitrones and rhodium-catalyzed intramolecular C-H aminations represent modern alternatives to classical methods. nih.gov For instance, Ag(I)-catalyzed intramolecular 1,2-diamination of alkynes has been shown to produce complex indole–imidazolidinone fused derivatives. mdpi.com
Stereoselective Diamination: The development of methods for the stereoselective diamination of alkenes provides a pathway to chiral imidazolidinones, which are crucial for applications in medicinal chemistry. nih.gov
Acid-Catalyzed Reactions: New approaches using acid catalysis to react (2,2-diethoxyethyl)ureas with C-nucleophiles offer a highly regioselective and straightforward procedure using readily available starting materials. nih.gov
Future efforts will likely focus on minimizing waste, reducing the use of hazardous reagents, and improving atom economy. The development of one-pot syntheses and tandem reactions that can construct the 1-(4-nitrophenyl)imidazolidin-2-one scaffold with its specific substitution pattern in a single, efficient operation is a key goal.
| Synthetic Strategy | Catalyst/Reagent Example | Key Advantage |
| Intramolecular Diamination | Silver (I) salts | Access to complex fused ring systems. mdpi.com |
| Intramolecular C-H Amination | Rhodium (Rh) catalysts | High efficiency and control over cyclization. nih.gov |
| Stereoselective Diamination | 1,3-ditosylurea | Creation of specific stereoisomers (chirality). nih.gov |
| Acid-Catalyzed Cyclization | (2,2-diethoxyethyl)ureas | High regioselectivity and use of simple starting materials. nih.gov |
Advanced Functionalization for Tailored Research-Specific Properties
The this compound molecule possesses distinct sites for chemical modification: the phenyl ring, the nitro group, and the N-H position on the imidazolidinone core. Advanced functionalization strategies aim to precisely modify these sites to tailor the compound's properties for specific research needs.
Future research will likely concentrate on:
Late-Stage Functionalization: Developing methods to introduce new functional groups onto the pre-formed scaffold. This is particularly valuable for creating libraries of related compounds for screening purposes.
Modification of the Nitro Group: The nitro group is a versatile chemical handle. It can be reduced to an amine, which can then be further derivatized to form amides, sulfonamides, or participate in coupling reactions. This opens up a vast chemical space for creating analogues with modulated electronic and steric properties.
Derivatization of the Phenyl Ring: Introducing additional substituents onto the phenyl ring can fine-tune the molecule's solubility, lipophilicity, and binding interactions with biological targets.
These advanced functionalization techniques will enable the creation of derivatives of this compound with enhanced potency, selectivity, or novel physical properties for materials science applications.
Integration with Flow Chemistry and Automated Synthesis Protocols
A paradigm shift from traditional batch processing to continuous flow chemistry is underway in both academic and industrial laboratories. nih.govpharmtech.com This technology offers significant advantages in terms of safety, scalability, reaction control, and the ability to integrate synthesis, workup, and analysis into a single, seamless system. researchgate.net
For the synthesis of this compound and its derivatives, future research will focus on:
Developing Continuous Flow Syntheses: Translating established batch reactions into continuous flow processes. This can lead to higher yields, shorter reaction times, and safer handling of potentially energetic intermediates, such as those that might be involved in reactions with the nitro group. pharmtech.com
Automated Library Synthesis: Combining flow reactors with automated platforms allows for the rapid synthesis of large libraries of compounds for high-throughput screening. rsc.org A stopped-flow approach, for example, can conduct hundreds of reactions in a short timeframe, using minimal reagents. rsc.org This is ideal for exploring the structure-activity relationships of new imidazolidinone derivatives.
Real-Time Optimization: Integrating online analytical techniques (like HPLC or NMR) with automated flow systems allows for self-optimizing reactors. These systems can autonomously vary reaction parameters (temperature, residence time, stoichiometry) to find the optimal conditions, drastically accelerating process development. researchgate.net
The adoption of these technologies will make the synthesis and optimization of imidazolidinone-based compounds more efficient and resource-friendly. nih.gov
Expanded Computational Investigations for Deeper Understanding of Reactivity and Mechanisms
Computational chemistry has become an indispensable tool in modern chemical research. For this compound, expanded computational studies will provide unprecedented insight into its behavior at a molecular level.
Future directions in this area include:
Reaction Mechanism Elucidation: Using quantum chemistry calculations, such as Density Functional Theory (DFT), to map the energy profiles of synthetic reactions. This can help rationalize observed regioselectivity and stereoselectivity and guide the design of more efficient catalysts and reaction conditions. nih.gov
Predicting Physicochemical Properties: Computational models can predict properties like solubility, stability, and electronic structure (e.g., HOMO-LUMO energies), which are crucial for designing compounds with desired characteristics. researchgate.net
Molecular Docking and Dynamics: In the context of medicinal chemistry, computational docking can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. researchgate.netresearchgate.net Molecular dynamics simulations can then explore the stability of these interactions over time, providing a deeper understanding of the potential biological activity and guiding the design of more potent inhibitors. researchgate.net
These in silico investigations, when used in concert with experimental work, will accelerate the discovery and development of new applications for this compound and its analogues.
Exploration of New Research Application Areas for Imidazolidinone Derivatives
The imidazolidinone scaffold is a well-recognized "privileged structure" in medicinal chemistry, found in numerous bioactive compounds and approved drugs. nih.gov While much research has focused on areas like anticancer and anti-inflammatory applications, the inherent versatility of the structure suggests a much broader potential. researchgate.net
Emerging research is likely to explore applications in:
Antiviral and Antimicrobial Agents: The unique structure of imidazolidinones, featuring hydrogen bond donors and acceptors, makes them attractive candidates for inhibiting viral or bacterial enzymes. researchgate.netresearchgate.net New derivatives are constantly being synthesized and tested against a range of pathogens. eurjchem.com
Neurodegenerative Diseases: The ability to design imidazolidinone derivatives that can cross the blood-brain barrier opens up possibilities for targeting central nervous system disorders.
Agrochemicals: The biological activity of imidazolidinones is not limited to human medicine. Tailored derivatives could be developed as novel herbicides, pesticides, or plant growth regulators.
Materials Science: The rigid, polar structure of the imidazolidinone core, combined with the electronic properties of the nitrophenyl group, could be exploited in the design of new organic materials, such as organic light-emitting diodes (OLEDs), dyes, or components of polymers with specific thermal or electronic properties.
The continued exploration of diverse imidazolidinone derivatives in high-throughput screening campaigns will undoubtedly uncover novel biological activities and material properties, expanding the utility of this important heterocyclic family. researchgate.net
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(4-nitrophenyl)imidazolidin-2-one and its derivatives?
A common approach involves cyclization of urea precursors. For example, reacting 4-nitroaniline with 2-chloroethyl isocyanate in toluene yields an intermediate urea, which undergoes base-mediated cyclization (e.g., NaH in DMF/THF). Adjust solvent polarity and base strength based on substituent reactivity to optimize yields .
Q. How can the molecular structure of this compound be validated experimentally?
Use a combination of:
- Elemental analysis to confirm purity.
- IR spectroscopy to identify carbonyl (C=O) stretches (~1679 cm⁻¹) and nitro (NO₂) vibrations (1519 and 1344 cm⁻¹).
- NMR (¹H/¹³C) to resolve substituent patterns and confirm regiochemistry.
- X-ray crystallography to determine stereochemistry (e.g., E-configuration) and non-planar geometry caused by steric interactions between the nitroaryl group and imidazolidinone oxygen .
Q. What stability considerations are critical during storage and handling of this compound?
The compound is prone to autoxidation , forming 5-hydroxy derivatives. Store under inert gas (N₂/Ar) at low temperatures (–20°C). Monitor degradation via HPLC or TLC, and prepare fresh solutions for experiments to minimize oxidative byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the autoxidation of 4-iminoimidazolidin-2-one derivatives?
Autoxidation proceeds via selective oxidation at the C5 position, forming 5-hydroxy derivatives. The nitro group’s electron-withdrawing effect accelerates this process. Steric hindrance between the nitroaryl group and imidazolidinone oxygen contributes to non-planar geometry, which may influence reaction kinetics. Thioxo analogs exhibit slower oxidation rates compared to oxo derivatives .
Q. How can X-ray crystallography resolve structural ambiguities in nitroaryl-substituted imidazolidin-2-ones?
X-ray analysis confirms:
- E-configuration of the imidazolidinone ring.
- Non-planar geometry due to steric clashes between the nitro group and carbonyl oxygen.
- Intermolecular interactions (e.g., hydrogen bonding) affecting crystal packing and solubility. These insights guide computational modeling and SAR studies .
Q. What strategies optimize the synthesis of nitroaryl-substituted imidazolidin-2-ones for high-throughput applications?
- Screen bases (e.g., NaH, K₂CO₃) and solvents (DMF, THF) to enhance cyclization efficiency.
- Use high-resolution mass spectrometry (HRMS) to validate intermediates.
- Employ microwave-assisted synthesis to reduce reaction times for electron-deficient aryl groups .
Q. How can researchers evaluate the bioactivity of this compound derivatives?
- In vitro assays : Use MTT assays for cytotoxicity screening (e.g., against cancer cell lines like H2228) .
- Enzyme inhibition : Perform kinetic assays (e.g., IC₅₀ determination) and molecular docking to predict binding modes to targets like SARS-CoV-2 Mpro .
- Structure-activity relationships (SAR) : Modify the nitroaryl group and imidazolidinone substituents to assess effects on potency and selectivity .
Notes
- For computational studies, consider density functional theory (DFT) to model electronic effects of the nitro group on reactivity.
- Always validate synthetic routes with orthogonal characterization methods (e.g., HRMS + XRD) to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
